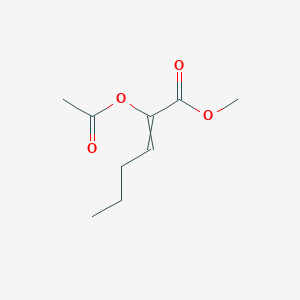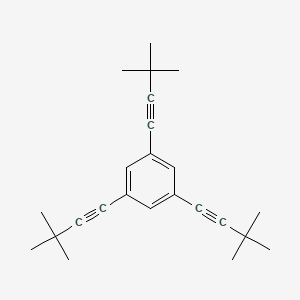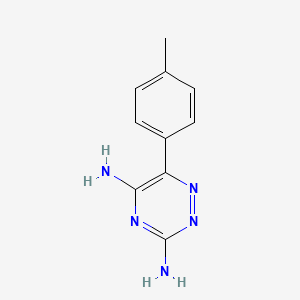
Methyl 2-(acetyloxy)hex-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(acetyloxy)hex-2-enoate is an organic compound with the molecular formula C9H14O4 It is an ester derivative of 2-hexenoic acid, featuring an acetyloxy group at the second position of the hexenoate chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 2-(acetyloxy)hex-2-enoate can be synthesized through several methods. One common approach involves the esterification of 2-hexenoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization.
Another method involves the reaction of 3-chloropropionic acid methyl ester with anhydrous sodium acetate in acetic acid. This reaction results in the formation of the desired ester through nucleophilic substitution, followed by elimination of water .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions ensures efficient conversion of starting materials to the desired product. Purification steps such as distillation and crystallization are employed to obtain high-purity compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(acetyloxy)hex-2-enoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-hexenoic acid or 2-hexenone.
Reduction: Formation of 2-hexenol.
Substitution: Formation of various substituted hexenoates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(acetyloxy)hex-2-enoate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of flavors, fragrances, and other fine chemicals
Wirkmechanismus
The mechanism of action of methyl 2-(acetyloxy)hex-2-enoate involves its interaction with various molecular targets and pathways. In biological systems, the ester group can undergo hydrolysis to release acetic acid and the corresponding alcohol. This hydrolysis reaction is catalyzed by esterases, enzymes that cleave ester bonds. The resulting products can then participate in further metabolic pathways, influencing cellular processes and biochemical reactions .
Vergleich Mit ähnlichen Verbindungen
Methyl 2-(acetyloxy)hex-2-enoate can be compared with other similar compounds such as:
Methyl 2-hexenoate: Lacks the acetyloxy group, resulting in different reactivity and applications.
Methyl 3-hexenoate: Has the double bond at a different position, leading to variations in chemical behavior.
Methyl 2-(hydroxy)hex-2-enoate: Contains a hydroxy group instead of an acetyloxy group, affecting its chemical properties and reactivity .
Eigenschaften
CAS-Nummer |
916263-87-1 |
|---|---|
Molekularformel |
C9H14O4 |
Molekulargewicht |
186.20 g/mol |
IUPAC-Name |
methyl 2-acetyloxyhex-2-enoate |
InChI |
InChI=1S/C9H14O4/c1-4-5-6-8(9(11)12-3)13-7(2)10/h6H,4-5H2,1-3H3 |
InChI-Schlüssel |
FLKAHYIYDPUHQJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC=C(C(=O)OC)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Methyl-N-[(2-methylphenyl)methyl]benzene-1-sulfonamide](/img/structure/B14200295.png)
![2,4,6-Trimethyl-3-({2-[(prop-2-en-1-yl)oxy]ethoxy}methyl)benzoyl chloride](/img/structure/B14200299.png)



![(2S)-2-[(Methoxycarbonyl)amino]-2-phenylethyl acetate](/img/structure/B14200316.png)
![(2-Fluorophenyl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B14200317.png)



